

# Elsulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Elsulfavirine (trade name: Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in Russia for the treatment of HIV-1 infections in combination with other antiretroviral agents.[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[2][4] While its on-target efficacy against HIV-1 reverse transcriptase is well-documented, a comprehensive understanding of its off-target interactions and toxicological profile is critical for its safe and effective clinical use and future development. This document provides a detailed technical overview of the known and potential off-target effects and toxicity of Elsulfavirine and its active metabolite, supported by available quantitative data, experimental methodologies, and pathway visualizations.

### **On-Target Mechanism of Action**

**Elsulfavirine**'s primary therapeutic action is derived from its active metabolite, VM-1500A. As an NNRTI, VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][4] This specific mechanism of action contributes to its potent antiviral activity.[2]





# Potential Off-Target Effects: Human Carbonic Anhydrase Inhibition

Significant off-target activity has been identified for **Elsulfavirine**'s active metabolite, VM-1500A, against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. While **Elsulfavirine** itself is a weak inhibitor, VM-1500A demonstrates potent and selective inhibition of a specific isoform, hCA VII.[5][6]

#### **Quantitative Analysis of hCA Inhibition**

A biochemical profiling study using a stopped-flow technique measured the inhibition constants (K<sub>i</sub>) of both **Elsulfavirine** and VM-1500A against a panel of twelve hCA isoforms. The results, summarized below, highlight the potent and selective nature of VM-1500A's off-target interaction.



| Isoform                                                                                                                   | Elsulfavirine Kı<br>(nM) | VM-1500A K₁ (nM) | Predominant<br>Location / Function   |
|---------------------------------------------------------------------------------------------------------------------------|--------------------------|------------------|--------------------------------------|
| hCA I                                                                                                                     | 10,200                   | 513.8            | Cytosol (Red Blood<br>Cells)         |
| hCA II                                                                                                                    | 8,790                    | 35.5             | Cytosol (Widespread)                 |
| hCA III                                                                                                                   | >100,000                 | >100,000         | Cytosol (Skeletal<br>Muscle)         |
| hCA IV                                                                                                                    | >100,000                 | 10,200           | Membrane-bound<br>(Kidney, Colon)    |
| hCA VA                                                                                                                    | 45,600                   | 1,125            | Mitochondria (Liver)                 |
| hCA VB                                                                                                                    | 2,130                    | 5,670            | Mitochondria<br>(Widespread)         |
| hCA VII                                                                                                                   | 2,500                    | 9.7              | Cytosol (Brain)                      |
| hCA IX                                                                                                                    | 25,000                   | 6,650            | Membrane-bound<br>(Tumor-associated) |
| hCA XII                                                                                                                   | 5,700                    | 980.1            | Membrane-bound<br>(Kidney, Colon)    |
| hCA XIII                                                                                                                  | 17,000                   | 4,820            | Cytosol (Salivary<br>Glands, Kidney) |
| hCA XIV                                                                                                                   | 41,000                   | 1,960            | Membrane-bound<br>(Brain, Kidney)    |
| Data sourced from a biochemical profiling study. K <sub>i</sub> values represent the mean from three different assays.[5] |                          |                  |                                      |

## Implications of hCA VII Inhibition



The potent and selective inhibition of hCA VII by VM-1500A (K<sub>i</sub> = 9.7 nM) is particularly noteworthy.[5] The hCA VII isoform is a validated therapeutic target for the treatment of neuropathic pain.[5] Given that HIV-related neuropathy affects a significant portion of individuals with HIV, this off-target effect may have beneficial therapeutic implications, potentially alleviating this common neurological complication.[5]





Click to download full resolution via product page

Caption: On-target and off-target pathways of **Elsulfavirine**'s active metabolite.

## **Toxicity and Adverse Effects Profile**

The safety profile of **Elsulfavirine** has been evaluated in several clinical trials.[2][7] While many patients tolerate the drug well, a range of adverse effects has been reported.

**Summary of Adverse Drug Reactions** 

| Category        | Adverse Effects                                                                                                                                                   |  |
|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Common          | Headache, Nausea, Fatigue, Dizziness.[1]                                                                                                                          |  |
| Rare but Severe | Liver Toxicity (elevated liver enzymes), Severe<br>Skin Reactions (e.g., Stevens-Johnson<br>syndrome), Psychiatric Symptoms (e.g.,<br>depression, anxiety).[1][8] |  |

Patients with pre-existing liver conditions should be monitored closely during therapy, with regular liver function tests recommended.[1] Any emergent skin rashes should be reported to a healthcare provider immediately.[8]

#### **Reproductive Toxicity**

As of late 2019, Viriom, the drug's developer, initiated Segment I and Segment II reproductive toxicity studies.[9][10] These preclinical studies are crucial for regulatory approval processes, particularly with the U.S. Food and Drug Administration (FDA), and will provide essential data on the drug's safety in relation to fertility, and embryonic, and fetal development.[9][10]

#### **Drug-Drug Interactions**

**Elsulfavirine** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This metabolic pathway is a significant source of potential drug-drug interactions.

 CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of Elsulfavirine, potentially reducing its antiviral efficacy.[1]







• CYP3A4 Inhibitors (e.g., ketoconazole, certain protease inhibitors) can increase **Elsulfavirine** plasma levels, heightening the risk of adverse effects.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Elsulfavirine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Elsulfavirine: First Global Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Elsulfavirine? [synapse.patsnap.com]
- 5. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Publications Viriom [viriom.com]
- 8. What are the side effects of Elsulfavirine? [synapse.patsnap.com]
- 9. Viriom Launches Reproductive Toxicity Studies for Elpida® (Elsulfavirine) Once Weekly Oral Formulation [prnewswire.com]
- 10. Viriom Launches Reproductive Toxicity Studies for Elpida® (Elsulfavirine) Once Weekly Oral Formulation Viriom [viriom.com]
- To cite this document: BenchChem. [Elsulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671185#elsulfavirine-potential-off-target-effects-and-toxicity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com